molecular formula C8H15NO2 B12091792 (S)-Ethyl 1-methylpyrrolidine-2-carboxylate CAS No. 936-14-1

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B12091792
CAS No.: 936-14-1
M. Wt: 157.21 g/mol
InChI Key: FBTUOHOLPTXSPX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate (CAS: 90243-87-1), also known as 2-carbethoxy-N-methylpyrrolidine, is a chiral pyrrolidine derivative featuring an ethyl ester group at position 2 and a methyl substituent at position 1 of the pyrrolidine ring. This compound is primarily used in industrial and pharmaceutical research as a building block for synthesizing bioactive molecules, such as protease inhibitors or neuromodulators . Its stereochemistry at the C2 position (S-configuration) is critical for enantioselective applications.

Properties

CAS No.

936-14-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S)-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

FBTUOHOLPTXSPX-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1C

Canonical SMILES

CCOC(=O)C1CCCN1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate typically involves the esterification of (S)-1-methylpyrrolidine-2-carboxylic acid. One common method is the reaction of (S)-1-methylpyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (S)-1-methylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of (S)-1-methylpyrrolidine-2-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but they often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name CAS Number Key Structural Features Similarity Score Reference
(S)-Ethyl 1-methylpyrrolidine-2-carboxylate 90243-87-1 Pyrrolidine ring, ethyl ester (C2), methyl (C1) N/A
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate 152533-47-6 Pyrrolidine ring, ethyl ester (C1), 3-oxo group 0.93
Ethyl 3-oxopyrrolidine-1-carboxylate 73193-55-2 Pyrrolidine ring, ethyl ester (C1), 3-oxo group 0.85
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate 163513-98-2 Bicyclic structure, tert-butyl ester, 2-oxo group 0.88

Key Observations :

  • The 3-oxo group in analogs like Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the target compound .
  • Bicyclic systems (e.g., tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate) impose steric constraints, reducing conformational flexibility relative to monocyclic pyrrolidines .

Spectroscopic Properties

Comparative NMR and HRMS data highlight structural distinctions:

Compound 1H NMR (δ, ppm) Key Signals 13C NMR (δ, ppm) Key Signals HRMS ([M+H]+) Reference
(S)-Ethyl 1-methylpyrrolidine-2-carboxylate Not provided in evidence; expected signals: Ethyl quartet (~4.1 ppm), methyl singlet (~2.3 ppm) N/A N/A
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate 4.12 (q, J = 7.1 Hz, ethyl), 1.24 (t, J = 6.8 Hz, ethyl CH3) 172.5 (ester C=O), 61.5 (OCH2) 377.2422
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 4.16–4.08 (m, ethyl), 1.26 (t, ethyl CH3) 173.2 (ester C=O), 61.7 (OCH2) 301.1699

Key Observations :

  • Ethyl ester protons consistently appear as quartets near 4.1–4.2 ppm and triplets at ~1.2–1.3 ppm across analogs .
  • Carbonyl carbons (C=O) resonate at ~172–173 ppm, confirming ester functionality .

Biological Activity

(S)-Ethyl 1-methylpyrrolidine-2-carboxylate, with the CAS number 936-14-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H13NO2
  • Molecular Weight: 143.18 g/mol
  • IUPAC Name: Ethyl (2S)-1-methylpyrrolidine-2-carboxylate

The biological activity of (S)-Ethyl 1-methylpyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activities and influence cellular processes through the following mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction: It can bind to specific receptors, potentially altering signal transduction pathways.
  • Cell Cycle Modulation: Research indicates that it may affect cell cycle regulation, particularly in cancer cells.

Antimicrobial Activity

Research has demonstrated that (S)-Ethyl 1-methylpyrrolidine-2-carboxylate exhibits antimicrobial properties against various pathogens. The compound has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Method Reference
Staphylococcus aureus (MSSA)Moderate inhibitionZone of inhibition assay
Escherichia coliModerate inhibitionZone of inhibition assay
Pseudomonas aeruginosaNo significant activityZone of inhibition assay

The results indicate that while the compound shows promise against certain bacteria, it may not be universally effective across all tested strains.

Anticancer Activity

Preliminary studies have indicated that (S)-Ethyl 1-methylpyrrolidine-2-carboxylate may possess anticancer properties. In vitro assays have shown its potential to inhibit the growth of cancer cell lines, specifically through the induction of apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (µM) Effect Reference
Hepatocellular carcinoma cells25 µMGrowth inhibition
Breast cancer cells30 µMApoptosis induction

These findings suggest that further research could elucidate its role as a therapeutic agent in oncology.

Study on Antimicrobial Properties

A study conducted by Alhameed et al. (2020) focused on synthesizing derivatives of pyrrolidine compounds, including (S)-Ethyl 1-methylpyrrolidine-2-carboxylate. The researchers evaluated the antimicrobial efficacy against clinical isolates and found that while some derivatives showed significant activity, (S)-Ethyl 1-methylpyrrolidine-2-carboxylate demonstrated moderate effects against specific strains like MSSA and E. coli but lacked efficacy against Pseudomonas aeruginosa .

Investigation into Anticancer Effects

In a recent investigation published in MDPI, the anticancer effects of various pyrrolidine derivatives were assessed. The study highlighted that (S)-Ethyl 1-methylpyrrolidine-2-carboxylate exhibited notable cytotoxicity against hepatocellular carcinoma cells, suggesting a mechanism involving apoptosis and cell cycle disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.